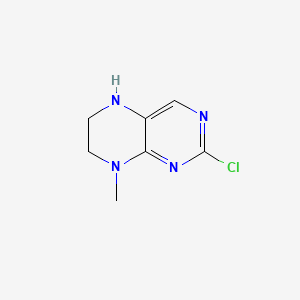

2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

Beschreibung

BenchChem offers high-quality 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-8-methyl-6,7-dihydro-5H-pteridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN4/c1-12-3-2-9-5-4-10-7(8)11-6(5)12/h4,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOCALWYCRAAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=CN=C(N=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716945 | |

| Record name | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314916-25-0 | |

| Record name | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, a heterocyclic compound of interest in medicinal chemistry. Despite its commercial availability as a research chemical, detailed scientific literature on its synthesis, characterization, and specific applications is notably scarce. This document consolidates available data from chemical suppliers and extrapolates potential properties and synthetic routes based on the established chemistry of related pteridine derivatives. The guide is intended to serve as a foundational resource for researchers, highlighting both the known attributes and the existing knowledge gaps for this compound.

Chemical Identity and Properties

2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a substituted tetrahydropteridine, a class of bicyclic heterocyclic compounds. The pteridine core is a key structural motif in various biologically important molecules, including folic acid and biopterin. The presence of a chlorine atom at the 2-position and a methyl group at the 8-position of the tetrahydropteridine ring system defines its unique chemical identity.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source(s) |

| CAS Number | 1314916-25-0 | [1] |

| Molecular Formula | C₇H₉ClN₄ | [1][2] |

| Molecular Weight | 184.63 g/mol | [2][3] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | 2-8°C or Room Temperature | [1][3] |

Potential Applications in Drug Discovery

While specific applications of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine are not extensively documented, its structural features suggest significant potential as a key intermediate in pharmaceutical research.[3] The tetrahydropteridine scaffold is a well-established pharmacophore.

The primary proposed application for this compound is in the synthesis of enzyme inhibitors.[3] Specifically, it is suggested as a building block for developing inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in cell proliferation.[3] DHFR inhibitors are an important class of drugs used in the treatment of cancer, bacterial infections, and autoimmune diseases.[3] The chloro-substituent at the 2-position serves as a versatile synthetic handle for introducing further molecular diversity through nucleophilic substitution reactions.

Furthermore, the tetrahydropteridine core is implicated in the modulation of neurotransmitters, suggesting that derivatives of this compound could be explored for their potential in treating neurological disorders.[3]

Proposed Synthetic Strategy

A validated, step-by-step synthesis protocol for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is not available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for pteridine synthesis. A common approach involves the condensation of a substituted pyrimidine with an α-dicarbonyl compound, followed by reduction.

A hypothetical, multi-step synthesis is outlined below. It is crucial to note that this is a theoretical pathway and has not been experimentally validated.

Caption: Proposed synthetic pathway for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.

Conceptual Experimental Protocol:

PART 1: Synthesis of a Substituted Diaminopyrimidine

-

Reaction Setup: A suitable guanidine derivative would be reacted with a malononitrile derivative in the presence of a base (e.g., sodium ethoxide) in an alcoholic solvent (e.g., ethanol).

-

Reaction Conditions: The reaction mixture would likely be heated under reflux for several hours.

-

Work-up and Isolation: Upon cooling, the product would precipitate and could be isolated by filtration, followed by washing and drying.

PART 2: Condensation to form the Pteridine Ring

-

Reaction Setup: The synthesized diaminopyrimidine would be condensed with an appropriate α-dicarbonyl compound in a suitable solvent, possibly with acid catalysis.

-

Reaction Conditions: The reaction would likely require heating to drive the condensation and cyclization.

-

Work-up and Isolation: The resulting pteridine could be isolated by precipitation or extraction, followed by purification via recrystallization or chromatography.

PART 3: Selective Reduction of the Pteridine Ring

-

Reaction Setup: The aromatic pteridine would be dissolved in a suitable solvent and treated with a reducing agent such as sodium borohydride.

-

Reaction Conditions: The reduction is typically carried out at room temperature or below.

-

Work-up and Isolation: The reaction would be quenched, and the product extracted into an organic solvent. The final compound would be purified by column chromatography.

Analytical Characterization

Due to the lack of published data, a full suite of analytical characterization for this compound is not available. For researchers who synthesize or purchase this compound, the following analytical techniques would be essential for structure verification and purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the core structure, the substitution pattern, and the presence of the methyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is publicly available. The following recommendations are based on the general properties of related chloro- and nitrogen-containing heterocyclic compounds.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[4]

-

First Aid:

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Disclaimer: This safety information is generalized. Always consult a comprehensive and compound-specific MSDS before handling this chemical.

Conclusion

2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a commercially available compound with significant potential as a building block in medicinal chemistry, particularly for the development of enzyme inhibitors. However, there is a clear and significant gap in the scientific literature regarding its detailed synthesis, physical and spectral properties, and specific biological applications. This guide provides a summary of the currently available information and a theoretical framework for its synthesis. Further research is warranted to fully characterize this compound and explore its potential in drug discovery.

References

-

MySkinRecipes. (n.d.). 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. Retrieved from [Link]

-

AA Blocks. (n.d.). 1314916-25-0 | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. Retrieved from [Link]

-

Molbase. (n.d.). Pteridine, 2-chloro-5,6,7,8-tetrahydro-8-methyl-. Retrieved from [Link]

Sources

The Pteridine Nucleus: From Butterfly Wings to a Cornerstone of Human Metabolism and Therapeutics

An In-depth Technical Guide on the Discovery, Biochemistry, and Therapeutic Applications of Tetrahydropteridine Compounds

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of tetrahydropteridine compounds, from their serendipitous discovery as vibrant pigments in insect wings to their current status as essential cofactors in human physiology and targets for therapeutic intervention. Tailored for researchers, scientists, and drug development professionals, this document synthesizes historical context with detailed technical protocols and field-proven insights to offer a comprehensive resource on the subject.

A Historical Odyssey: The Discovery of Pteridines

The story of pteridines begins not in a sterile laboratory, but in the colorful realm of entomology. In the late 19th century, the English biochemist Sir Frederick Gowland Hopkins, intrigued by the pigments adorning butterfly wings, embarked on a series of investigations that would lay the foundation for a new class of heterocyclic compounds.[1][2][3]

Initially, these pigments were isolated from butterflies of the family Pieridae, leading to the name "pterin," derived from the Greek word "pteron," meaning wing.[1][4][5] Hopkins' early work suggested these compounds were related to uric acid, a common excretory product, leading to the initial hypothesis that insects were utilizing metabolic waste for ornamentation.[3] However, the true chemical nature of these pigments remained elusive for several decades due to their challenging physicochemical properties, including low solubility in common organic solvents and incomplete combustion during elemental analysis.[1]

It wasn't until the 1940s that the fundamental pteridine ring structure, a fusion of a pyrimidine and a pyrazine ring, was elucidated by researchers like Purrman and Wieland.[1] This breakthrough paved the way for understanding the broader biological significance of these molecules, extending far beyond their role as mere pigments.

The Central Cofactor: Tetrahydrobiopterin (BH4) Biosynthesis

The discovery of tetrahydrobiopterin (BH4) as an essential enzymatic cofactor marked a paradigm shift in pteridine research.[6] This fully reduced pterin is not a dietary requirement for humans but is synthesized de novo from guanosine triphosphate (GTP) through a highly regulated enzymatic cascade. The biosynthesis of BH4 is a testament to the elegance of metabolic engineering, involving three key pathways: the de novo pathway, the salvage pathway, and the recycling pathway.[7][8]

The De Novo Synthesis Pathway

The de novo pathway is the primary route for BH4 production and involves the sequential action of three key enzymes:

-

GTP Cyclohydrolase I (GTPCH): This is the rate-limiting enzyme in the pathway, catalyzing the conversion of GTP to 7,8-dihydroneopterin triphosphate.[7][9][10]

-

6-Pyruvoyl-tetrahydropterin Synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin.[1][11][12][13][14][15][16]

-

Sepiapterin Reductase (SR): The final step involves the two-step reduction of 6-pyruvoyl-tetrahydropterin to BH4, catalyzed by sepiapterin reductase.[1]

Sources

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Purification, crystallization and preliminary crystallographic analysis of a 6-pyruvoyltetrahydropterin synthase homologue from Esherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrobiopterin | C9H15N5O3 | CID 135402045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]

- 7. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of PAH function in response to phenylalanine and tetrahydrobiopterin binding [edoc.ub.uni-muenchen.de]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. Kinetics of acid-induced degradation of tetra- and dihydrobiopterin in relation to their relevance as biomarkers of endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Consensus guideline for the diagnosis and treatment of tetrahydrobiopterin (BH4) deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. content.abcam.com [content.abcam.com]

- 16. Purification, crystallization and preliminary crystallographic analysis of a 6-pyruvoyltetrahydropterin synthase homologue from Esherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fundamental Chemical Structure of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

This guide provides a comprehensive technical overview of the fundamental chemical structure, properties, and proposed synthesis of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the pteridine scaffold and its derivatives.

Introduction to the Pteridine Scaffold

Pteridines are a class of heterocyclic aromatic compounds composed of fused pyrimidine and pyrazine rings.[1] This core structure is the foundation for a wide array of biologically significant molecules, including folic acid and biopterin, which function as essential cofactors in numerous enzymatic reactions.[2] The diverse biological activities exhibited by pteridine derivatives have established them as privileged scaffolds in medicinal chemistry, with applications ranging from anticancer to anti-inflammatory and antimicrobial agents.[1][2] The subject of this guide, 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, is a synthetic derivative that holds potential as a key intermediate in the synthesis of more complex, biologically active molecules.[3]

Core Chemical Structure and Properties

The fundamental structure of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is characterized by a dihydropyrazine ring fused to a pyrimidine ring. The systematic numbering of the pteridine ring system is crucial for understanding the placement of its substituents.

Key Structural Features:

-

Pteridine Core: A bicyclic heteroaromatic system.

-

Substitution Pattern:

-

A chloro group at the 2-position of the pyrimidine ring.

-

A methyl group at the 8-position of the dihydropyrazine ring.

-

-

Hydrogenation: The pteridine ring is partially saturated at positions 5, 6, 7, and 8, forming a tetrahydropteridine structure.

Below is a 2D representation of the chemical structure:

Caption: 2D structure of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.

Table 1: Physicochemical Properties of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

| Property | Value | Source |

| CAS Number | 1314916-25-0 | [4] |

| Molecular Formula | C₇H₉ClN₄ | [4] |

| Molecular Weight | 184.63 g/mol | [3] |

| SMILES | CN1CCNC2=CN=C(Cl)N=C12 | [4] |

| InChI Key | JAOCALWYCRAAPN-UHFFFAOYSA-N |

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be synthesized from a suitably substituted diaminopyrimidine and a two-carbon electrophile.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 2-Chloro-8-methyl-7,8-dihydropteridine (Intermediate)

-

Rationale: This step involves the condensation of a commercially available or readily synthesized diaminopyrimidine with a suitable aldehyde to form the pyrazine ring of the pteridine system. The use of a substituted diamine allows for the introduction of the methyl group at the N8 position.

-

Procedure:

-

To a solution of N4-methyl-2-chloropyrimidine-4,5-diamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add chloroacetaldehyde (1.1 equivalents) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the dihydropteridine intermediate.

-

Step 2: Selective Reduction to 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

-

Rationale: The dihydropteridine intermediate is then selectively reduced to the desired tetrahydropteridine. A mild reducing agent is chosen to avoid the reduction of the chloro-substituted pyrimidine ring.

-

Procedure:

-

The intermediate from Step 1 is dissolved in a suitable solvent, such as methanol or ethanol.

-

Sodium borohydride (NaBH₄) (2-3 equivalents) is added portion-wise at 0 °C.

-

The reaction is stirred at room temperature for 1-2 hours, again monitored by TLC.

-

Once the reaction is complete, the excess reducing agent is quenched by the careful addition of water or a dilute acid.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The final product is purified by recrystallization or column chromatography.

-

Predicted Spectroscopic Characterization

In the absence of published spectra for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, the following spectroscopic characteristics are predicted based on its structure and data from analogous compounds.

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyrazine ring, the aromatic proton on the pyrimidine ring, and the methyl group.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| H-4 | 7.5 - 7.8 | Singlet | Aromatic proton on the electron-deficient pyrimidine ring. |

| H-6 | 3.2 - 3.5 | Triplet | Methylene protons adjacent to two nitrogen atoms. |

| H-7 | 2.8 - 3.1 | Triplet | Methylene protons adjacent to a nitrogen and a carbon. |

| N-H (position 5) | Broad singlet | Broad Singlet | Exchangeable proton on a secondary amine. |

| CH₃ (at N-8) | 2.3 - 2.6 | Singlet | Methyl group attached to a nitrogen atom. |

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 155 - 160 | Carbon bearing a chloro substituent in a heteroaromatic ring. |

| C-4 | 145 - 150 | Aromatic carbon in the pyrimidine ring. |

| C-4a | 130 - 135 | Bridgehead carbon. |

| C-8a | 140 - 145 | Bridgehead carbon. |

| C-6 | 40 - 45 | Aliphatic carbon in the tetrahydropyrazine ring. |

| C-7 | 35 - 40 | Aliphatic carbon in the tetrahydropyrazine ring. |

| CH₃ | 30 - 35 | Methyl carbon attached to a nitrogen. |

4.3. Mass Spectrometry

Electron Impact Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the chloro and methyl groups.

-

Molecular Ion (M⁺): A peak at m/z = 184, with an isotopic peak at m/z = 186 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.

-

Key Fragmentation Pathways:

-

Loss of a chlorine radical (M⁺ - 35) leading to a fragment at m/z = 149.

-

Loss of a methyl radical (M⁺ - 15) resulting in a fragment at m/z = 169.

-

Cleavage of the tetrahydropyrazine ring.

-

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is primarily dictated by the chloro substituent at the 2-position. This position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring.[5]

This reactivity makes the molecule a versatile intermediate for the synthesis of a library of 2-substituted pteridine derivatives. By reacting it with various nucleophiles (e.g., amines, thiols, alcohols), a range of compounds with potentially diverse biological activities can be generated. For instance, substitution with different amine-containing moieties could lead to novel inhibitors of dihydrofolate reductase or other enzymes that utilize pteridine cofactors.[6]

Conclusion

2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a pteridine derivative with significant potential as a building block in medicinal chemistry. While specific experimental data for this compound is scarce in the public domain, its fundamental chemical structure, properties, and reactivity can be reliably predicted based on the well-established chemistry of the pteridine ring system. The proposed synthetic pathway and predicted spectroscopic data in this guide provide a solid foundation for researchers to synthesize, characterize, and further explore the utility of this compound in the development of novel therapeutic agents.

References

-

AA Blocks. 1314916-25-0 | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. [Link]

-

ResearchGate. Mass spectra and proposed scheme for the mass spectral fragmentation of.... [Link]

-

PubMed. Synthesis and biological activity of 8-oxadihydropteridines. [Link]

-

PubMed. Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

-

ResearchGate. Therapeutic potential of pteridine derivatives: A comprehensive review. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Link]

-

MySkinRecipes. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. [Link]

-

MySkinRecipes. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine [myskinrecipes.com]

- 4. aablocks.com [aablocks.com]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ismar.org [ismar.org]

The Ascendant Role of Substituted Tetrahydropteridines in Modern Drug Discovery: A Technical Guide

Foreword: Beyond the Endogenous Cofactor

The tetrahydropteridine scaffold, a bicyclic heteroaromatic system, is most famously represented by (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), an indispensable cofactor in a myriad of physiological processes.[1][2][3] From the biosynthesis of neurotransmitters like dopamine and serotonin to the generation of nitric oxide, the biological significance of this molecule is profound.[1][4][5] However, to confine our understanding of tetrahydropteridines to the singular role of BH4 would be to overlook a burgeoning field of medicinal chemistry. The strategic substitution of the tetrahydropteridine core has unlocked a diverse chemical space, yielding compounds with potent and selective activities against a range of therapeutic targets. This guide provides an in-depth exploration of substituted tetrahydropteridines, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, structure-activity relationships, and therapeutic applications of these remarkable molecules, offering both a conceptual framework and practical, field-proven insights.

The Chemical Biology of the Tetrahydropteridine Scaffold

The unique chemical architecture of the tetrahydropteridine ring system, comprising fused pyrimidine and pyrazine rings, endows it with a rich electronic and conformational landscape. The reduced pyrazine ring is particularly susceptible to oxidation, a characteristic that is central to its biological function as a redox-active cofactor.[4] The substituents at various positions on the rings play a crucial role in modulating the molecule's stability, solubility, and, most importantly, its interaction with biological targets.

The Archetype: Tetrahydrobiopterin (BH4) and its Biological Roles

BH4 is an essential cofactor for several key enzymes:

-

Aromatic Amino Acid Hydroxylases: Phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) all require BH4 for the hydroxylation of their respective amino acid substrates.[1][5] These reactions are the rate-limiting steps in the synthesis of tyrosine, L-DOPA (the precursor to dopamine, norepinephrine, and epinephrine), and 5-hydroxytryptophan (the precursor to serotonin), respectively.

-

Nitric Oxide Synthases (NOS): All three isoforms of NOS (nNOS, eNOS, and iNOS) utilize BH4 as a critical cofactor for the production of nitric oxide (NO), a vital signaling molecule in the cardiovascular, nervous, and immune systems.[2][4]

-

Alkylglycerol Monooxygenase (AGMO): This enzyme, involved in the metabolism of ether lipids, also depends on BH4 for its catalytic activity.

The biosynthesis and regeneration of BH4 are tightly regulated processes, involving a de novo pathway starting from guanosine triphosphate (GTP) and a salvage pathway that recycles the oxidized form of the cofactor.[1][2][4]

Synthetic Strategies for Substituted Tetrahydropteridines

The synthesis of substituted tetrahydropteridines is a challenging yet rewarding endeavor in medicinal chemistry. The inherent instability of the reduced pyrazine ring necessitates careful selection of reaction conditions and protective group strategies.

General Synthetic Approach: From Pyrimidine Precursors

A common and versatile strategy for the synthesis of 6-substituted tetrahydropteridines involves the condensation of a suitably substituted 2,5-diaminopyrimidine with an α-dicarbonyl compound or its equivalent, followed by reduction of the resulting dihydropteridine.

Experimental Protocol: Synthesis of a 6-Aryl-Substituted Tetrahydropteridine

This protocol provides a representative, step-by-step methodology for the synthesis of a 6-aryl-substituted tetrahydropteridine, a class of compounds with potential as dihydrofolate reductase (DHFR) inhibitors.

Step 1: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in a solution of sodium methoxide in methanol.[6]

-

Addition of Malonate: Slowly add dimethyl malonate to the reaction mixture while maintaining the temperature at 40°C.[6]

-

Reaction and Workup: After the addition is complete, maintain the reaction at 40°C for 5 hours.[6] Following the reaction, remove the solvent under reduced pressure. Dissolve the residue in water and adjust the pH with acid to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with water, and dry to yield the intermediate product.

Step 2: Nitrosation and Reduction

-

Nitrosation: The intermediate from Step 1 is nitrosated using sodium nitrite in an acidic medium.

-

Reduction: The resulting nitroso-pyrimidine is then reduced to 2,5-diamino-4,6-dihydroxypyrimidine using a reducing agent such as sodium dithionite (vat powder) or through catalytic hydrogenation.[6]

Step 3: Condensation and Cyclization

-

Reaction Setup: In a suitable solvent, such as methanol, suspend the 2,5-diamino-4,6-dihydroxypyrimidine.

-

Addition of Aryl Glyoxal: Add a solution of the desired aryl glyoxal monohydrate to the suspension.

-

Reaction: Stir the reaction mixture at room temperature overnight. The condensation reaction will form the corresponding 6-aryl-dihydropteridine.

Step 4: Reduction to Tetrahydropteridine

-

Catalytic Hydrogenation: The dihydropteridine intermediate is reduced to the final tetrahydropteridine product via catalytic hydrogenation over a platinum or palladium catalyst.

Purification and Characterization

The purification of substituted tetrahydropteridines often requires specialized techniques due to their polarity and potential instability. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for achieving high purity.

Experimental Protocol: Preparative HPLC Purification

-

Sample Preparation: Dissolve the crude tetrahydropteridine in a minimal amount of a suitable solvent, such as methanol or DMSO. If solubility is an issue, the sample can be adsorbed onto a small amount of C18 silica for dry loading.[7]

-

Column and Mobile Phase:

-

Column: A preparative C18 column is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% TFA or formic acid.

-

-

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the compounds. A typical gradient might be 5% to 95% B over 30 minutes.

-

Fraction Collection: Collect fractions based on UV absorbance at an appropriate wavelength (e.g., 280 nm).

-

Analysis and Solvent Removal: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure, often by lyophilization.[7]

Characterization of the final product is typically achieved using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm the structure and purity.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a substituted tetrahydropteridine and its biological activity is paramount for rational drug design. SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Key Positions for Substitution and their Impact

-

C6-Position: The C6 position of the tetrahydropteridine ring is a common site for modification. The nature of the substituent at this position can have a profound impact on the compound's interaction with the target enzyme. For example, in the context of tyrosine hydroxylase, bulky hydrophobic substituents at the C6 position can be well-tolerated and may even enhance binding affinity.[8]

-

N5 and N8 Positions: Substitution on the nitrogen atoms of the pyrazine ring can influence the redox potential and stability of the molecule.

-

Pyrimidine Ring Substituents: Modifications to the pyrimidine portion of the scaffold can affect solubility and interactions with the active site of the target enzyme. For instance, in the development of DHFR inhibitors, the 2,4-diamino substitution pattern is a key pharmacophoric feature.[9]

| Compound ID | Target Enzyme | Substitution Pattern | IC50 / Ki (µM) | Reference |

| Compound A | Dihydrofolate Reductase (DHFR) | 2,4-diamino, 6-methyl | 5.53 | [10] |

| Compound B | Dihydrofolate Reductase (DHFR) | 2,4-diamino, 6-aryl | 0.1 - 10 | [11][12] |

| Compound C | Tyrosine Hydroxylase (TH) | 6-propyl | 0.3 | [6] |

| Apomorphine | Tyrosine Hydroxylase (TH) | (acts as an inhibitor) | 0.1 - 1 | [13] |

| Kaurane 302a | Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) | (Kaurane derivative) | 4.5 | [14] |

Table 1: Quantitative Bioactivity Data of Selected Pteridine and Related Derivatives.

Therapeutic Applications of Substituted Tetrahydropteridines

The versatility of the tetrahydropteridine scaffold has led to its exploration in a wide range of therapeutic areas.

Enzyme Inhibition

-

Dihydrofolate Reductase (DHFR) Inhibitors: As structural mimics of dihydrofolate, substituted pteridines have been extensively investigated as DHFR inhibitors for the treatment of cancer and infectious diseases.[9][15] Methotrexate, a well-known anticancer drug, features a pteridine core.[16]

-

Tyrosine Hydroxylase (TH) Modulators: Given the critical role of TH in catecholamine biosynthesis, modulators of its activity are of interest for neurological and psychiatric disorders.[8]

Cytoprotective and Anti-inflammatory Agents

Recent research has highlighted the potential of substituted tetrahydropteridines as cytoprotective and anti-inflammatory agents. Their ability to modulate oxidative stress and inflammatory pathways, such as the NLRP3 inflammasome, opens up new avenues for the treatment of a wide range of diseases, including neurodegenerative disorders and autoimmune conditions.[3]

Clinical Landscape

Several pteridine derivatives have been approved for clinical use, and many more are in various stages of clinical development.[16] While many of these are folate antagonists, the development of novel substituted tetrahydropteridines targeting other enzymes and pathways is an active area of research.

Experimental Workflows and Biological Evaluation

A systematic approach to the biological evaluation of newly synthesized substituted tetrahydropteridines is crucial for identifying promising drug candidates.

General Workflow for Biological Evaluation

Caption: A generalized experimental workflow for the discovery and characterization of novel substituted tetrahydropteridines.

Experimental Protocol: Cell-Based Cytoprotection Assay

This protocol describes a method to assess the cytoprotective effects of a substituted tetrahydropteridine against oxidative stress-induced cell death.

-

Cell Culture: Plate a suitable cell line (e.g., neuronal cells for neuroprotection studies) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined pre-incubation period (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or a mitochondrial complex inhibitor, to the cell culture medium.

-

Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24 hours).

-

Cell Viability Assessment: Measure cell viability using a standard assay, such as the MTT or resazurin reduction assay.[17]

-

Add the MTT or resazurin reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the EC₅₀ (half-maximal effective concentration) of the test compound.

Signaling Pathways and Molecular Mechanisms

A deep understanding of the molecular mechanisms by which substituted tetrahydropteridines exert their effects is essential for their development as therapeutic agents.

The Tetrahydrobiopterin Biosynthesis and Recycling Pathway

The intricate network of enzymes involved in the synthesis and regeneration of BH4 provides multiple potential targets for pharmacological intervention.

Caption: A simplified diagram of the tetrahydrobiopterin (BH4) biosynthesis, recycling, and salvage pathways.[1][2][4]

Conclusion and Future Perspectives

The field of substituted tetrahydropteridines is ripe with opportunity. While the foundational understanding of BH4's role as an endogenous cofactor has paved the way, the exploration of synthetic analogs is still in its early stages. The development of more efficient and stereoselective synthetic methodologies will be crucial for accessing a wider range of chemical diversity. Furthermore, a deeper understanding of the structure-activity relationships governing the interaction of these compounds with various biological targets will undoubtedly lead to the discovery of novel therapeutics for a host of challenging diseases. The journey from a humble cofactor to a versatile drug scaffold is a testament to the power of medicinal chemistry to harness and improve upon nature's designs.

References

-

Schematic of tetrahydrobiopterin biosynthesis and recycling.... ResearchGate. Available at: [Link]

-

Tetrahydrobiopterin (BH4) biosynthesis pathway. De novo (red): BH4 is... ResearchGate. Available at: [Link]

-

The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds. PubMed. Available at: [Link]

-

Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC. NIH. Available at: [Link]

-

Biosynthesis and regeneration of tetrahydrobiopterin (BH 4 ) and its... ResearchGate. Available at: [Link]

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. Available at: [Link]

-

A kinetic and conformational study on the interaction of tetrahydropteridines with tyrosine hydroxylase. PubMed. Available at: [Link]

-

DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC. NIH. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. NIH. Available at: [Link]

-

A Kinetic and Conformational Study on the Interaction of Tetrahydropteridines with Tyrosine Hydroxylase† | Request PDF. ResearchGate. Available at: [Link]

-

TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. Available at: [Link]

-

(PDF) Dihydrofolate reductase inhibitors. ResearchGate. Available at: [Link]

-

Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Available at: [Link]

-

Inhibition of striatal tyrosine hydroxylase by low concentrations of apomorphine. PubMed. Available at: [Link]

-

Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators. PubMed. Available at: [Link]

-

Docking scores of the tested compounds for bDHFR and hDHFR compared to the IC50 values. ResearchGate. Available at: [Link]

-

IC 50 value for different inhibitors of DHFR | Download Table. ResearchGate. Available at: [Link]

-

Dihydrofolate reductase inhibitors: a quantitative structure–activity relationship study using 2D-QSAR and 3D. CONICET. Available at: [Link]

-

Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Available at: [Link]

-

Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. PubMed. Available at: [Link]

-

Kaurane-Type Diterpenoids as Potential Inhibitors of Dihydrofolate Reductase-Thymidylate Synthase in New World Leishmania Species. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]

- 7. tarosdiscovery.com [tarosdiscovery.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. Protocols | Cell Signaling Technology [cellsignal.com]

- 12. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]

- 16. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine: A Guide to Future Research

Introduction: The Promise of a Privileged Scaffold

The pteridine nucleus, a fusion of pyrimidine and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry, consistently yielding compounds with a diverse array of biological activities.[1][2] From FDA-approved anticancer agents like Methotrexate to compounds with anti-inflammatory, antimicrobial, and neuroprotective properties, the therapeutic landscape of pteridine derivatives is both broad and profound.[1][3][4][5] Within this promising class of molecules lies 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, a compound commercially available as a research intermediate yet largely unexplored for its own therapeutic merits.[6][7][8][9] Its tetrahydropteridine core suggests potential roles in modulating enzymatic pathways critical to cell proliferation and neurotransmission.[6] This guide delineates key research avenues to systematically investigate and unlock the therapeutic potential of this intriguing molecule.

Anticancer Activity: Targeting Dihydrofolate Reductase and Beyond

The structural similarity of pteridines to folic acid has historically positioned them as potent inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis and, consequently, cell proliferation.[6][10] This established mechanism provides a logical and compelling starting point for investigating the anticancer potential of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.

Investigating DHFR Inhibition and Antiproliferative Effects

The primary hypothesis is that 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine will exhibit antiproliferative activity by inhibiting DHFR. A systematic approach to validating this involves a tiered experimental workflow.

-

Enzymatic Assay:

-

Objective: To determine the direct inhibitory effect of the compound on purified human DHFR.

-

Method: A spectrophotometric assay measuring the decrease in absorbance at 340 nm as NADPH is oxidized during the conversion of dihydrofolate to tetrahydrofolate by DHFR.

-

Data Output: IC₅₀ value, representing the concentration of the compound required to inhibit 50% of DHFR activity.

-

-

Cell-Based Proliferation Assays:

-

Objective: To assess the compound's ability to inhibit the growth of various cancer cell lines.

-

Method: Utilize a panel of human cancer cell lines (e.g., A549 - lung, HT29 - colon, MCF-7 - breast, K562 - leukemia) and a non-cancerous cell line (e.g., MRC-5 - normal lung fibroblasts) for counter-screening.[11][12][13] Treat cells with a range of concentrations of the compound for 72 hours. Cell viability can be measured using assays such as MTT or PrestoBlue.

-

Data Output: GI₅₀ (concentration for 50% growth inhibition) for each cell line.

-

-

Mechanism of Action Studies in Cancer Cells:

-

Objective: To elucidate the cellular mechanisms underlying the antiproliferative effects.

-

Methods:

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest (e.g., at the G1/S or G2/M phase).[11]

-

Apoptosis Assay: Employ Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis.[12]

-

Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels using fluorescent probes like DCFDA to investigate the induction of oxidative stress.[11][12]

-

-

Data Presentation: Summary of Hypothetical In Vitro Anticancer Data

| Assay Type | Parameter | A549 (Lung Cancer) | HT29 (Colon Cancer) | K562 (Leukemia) | MRC-5 (Normal) |

| Enzymatic | DHFR IC₅₀ (µM) | - | - | - | - |

| Cell-Based | GI₅₀ (µM) | 1.5 | 2.8 | 0.9 | > 50 |

| Mechanistic | Cell Cycle Arrest | G1/S Phase | G1/S Phase | G1/S Phase | No significant change |

| Mechanistic | Apoptosis Induction | Yes | Yes | Yes | No |

Visualization: Proposed Anticancer Research Workflow

Caption: Workflow for anticancer evaluation of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.

Neuroinflammation and Neuroprotection: Modulating Nitric Oxide Synthase

Tetrahydropteridines are essential cofactors for nitric oxide synthase (NOS), an enzyme family that produces nitric oxide (NO), a key signaling molecule in the nervous system.[14] Dysregulation of NO production is implicated in neuroinflammatory and neurodegenerative diseases. The 4-amino analogues of tetrahydropteridines have been shown to be potent antagonists of neuronal NOS (nNOS).[14] This suggests that 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine could act as a modulator of nNOS, presenting a therapeutic opportunity.

Investigating nNOS Inhibition and Anti-neuroinflammatory Effects

The research objective is to determine if the compound can inhibit nNOS and subsequently reduce inflammatory responses in neural cells.

-

nNOS Enzymatic Assay:

-

Objective: To directly measure the inhibitory effect of the compound on recombinant nNOS.

-

Method: A common method is the Griess assay, which measures the production of nitrite, a stable breakdown product of NO.

-

Data Output: IC₅₀ value for nNOS inhibition.

-

-

Cell-Based Neuroinflammation Model:

-

Objective: To assess the compound's ability to suppress inflammatory responses in microglia, the primary immune cells of the brain.

-

Method: Use a microglial cell line (e.g., BV-2). Induce an inflammatory response with lipopolysaccharide (LPS). Treat cells with the compound and measure the production of pro-inflammatory mediators such as NO (using the Griess assay), TNF-α, and IL-6 (using ELISA).

-

Data Output: Dose-dependent reduction of inflammatory markers.

-

-

Neuroprotection Assay:

-

Objective: To determine if the compound can protect neurons from inflammatory damage.

-

Method: Co-culture neuronal cells (e.g., SH-SY5Y) with LPS-activated microglia in the presence or absence of the compound. Neuronal viability can be assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Data Output: Percentage of neuronal survival.

-

Visualization: Proposed nNOS Signaling Pathway Modulation

Caption: Hypothesized inhibition of the nNOS pathway by the compound.

Antimicrobial and Antiparasitic Applications

The folate pathway is a validated target in various pathogens, including bacteria and kinetoplastid parasites (e.g., Leishmania, Trypanosoma).[10] Enzymes like pteridine reductase 1 (PTR1) in these organisms are crucial for salvaging pteridines and are distinct from the mammalian DHFR, offering a window for selective toxicity.[10]

Screening for Broad-Spectrum Antimicrobial and Antiparasitic Activity

A logical first step is to screen 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine against a diverse panel of pathogens.

-

Antibacterial Screening:

-

Objective: To determine the minimum inhibitory concentration (MIC) against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Method: Broth microdilution method according to CLSI guidelines.

-

-

Antifungal Screening:

-

Objective: To determine the MIC against pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Method: Similar to antibacterial screening, using appropriate fungal growth media.

-

-

Antiparasitic Screening:

-

Objective: To assess activity against kinetoplastid parasites.

-

Method:

-

For Leishmania major, use an amastigote-macrophage model and determine the EC₅₀ (effective concentration to kill 50% of intracellular amastigotes).

-

For Trypanosoma brucei, use an in vitro culture of bloodstream forms and determine the EC₅₀.

-

-

-

Target-Based Assays (if activity is confirmed):

-

Objective: To investigate inhibition of pathogen-specific enzymes.

-

Method: Express and purify recombinant PTR1 from L. major and T. brucei and perform enzymatic inhibition assays.

-

Conclusion: A Roadmap for Discovery

2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine stands as a molecule of significant, yet unrealized, potential. Its core structure points towards promising avenues in oncology, neuropharmacology, and infectious disease research. The experimental frameworks proposed in this guide offer a systematic and scientifically rigorous path to characterizing its biological activities and elucidating its mechanisms of action. For researchers and drug development professionals, this compound represents not just a chemical intermediate, but a potential starting point for the development of novel therapeutics to address unmet medical needs. The journey from a chemical on a shelf to a life-changing medicine begins with foundational research, and for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, the map is now in hand.

References

- Castillo-González, D., et al. (2022). Therapeutic potential of pteridine derivatives: A comprehensive review. ResearchGate.

- Deshmukh, R., et al. (n.d.). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Journal of Advanced Scientific Research.

- Kini, D., & Sharma, D. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Pontiki, E., et al. (2014). Pterin and pteridine derivatives of biological or medicinal importance. ResearchGate.

- Sigma-Aldrich. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Sigma-Aldrich.

- MySkinRecipes. (n.d.). 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. MySkinRecipes.

- AA Blocks. (n.d.). 1314916-25-0 | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. AA Blocks.

- Pfeiffer, S., et al. (1996). Identification of the 4-amino analogue of tetrahydrobiopterin as a dihydropteridine reductase inhibitor and a potent pteridine antagonist of rat neuronal nitric oxide synthase. Biochemical Journal.

- Lüscher, A., et al. (2020). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. PubMed Central.

- Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. National Institutes of Health.

- Castillo-González, D., et al. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. PubMed.

- Molbase. (n.d.). CAS: 1314916-25-0 Name: Pteridine, 2-chloro-5,6,7,8-tetrahydro-8-methyl-. Molbase.

- Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed.

- ChemicalBook. (n.d.). 2-CHLORO-8-METHYL-5,6,7,8-TETRAHYDROPTERIDINE | 1314916-25-0. ChemicalBook.

- ChemicalBook. (n.d.). 2-chloro-8-methyl-5,6,7,8-tetrahydropteridine. ChemicalBook.

- Lončar, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC - NIH.

Sources

- 1. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine [myskinrecipes.com]

- 7. aablocks.com [aablocks.com]

- 8. 2-CHLORO-8-METHYL-5,6,7,8-TETRAHYDROPTERIDINE | 1314916-25-0 [m.chemicalbook.com]

- 9. 2-CHLORO-8-METHYL-5,6,7,8-TETRAHYDROPTERIDINE CAS#: 1314916-25-0 [m.chemicalbook.com]

- 10. Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of the 4-amino analogue of tetrahydrobiopterin as a dihydropteridine reductase inhibitor and a potent pteridine antagonist of rat neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Spectroscopic Characterization of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. In the absence of publicly available experimental data, this document serves as a robust theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we present the anticipated spectral data for this compound. The methodologies and interpretations herein are grounded in authoritative spectroscopic theory and comparative analysis with structurally related molecules, offering a valuable resource for the identification and characterization of this and similar heterocyclic compounds.

Introduction and Molecular Overview

2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a substituted pteridine derivative. The pteridine core is a fundamental structural motif in a variety of biologically significant molecules, including folic acid and biopterin. Consequently, synthetic derivatives such as the title compound are of considerable interest in medicinal chemistry and drug discovery as potential intermediates or lead compounds.[1] Its structure combines a partially saturated pyrazine ring fused to a pyrimidine ring, featuring a chlorine substituent and an N-methyl group. These features are expected to impart distinct and predictable spectroscopic signatures.

Compound Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉ClN₄ |

| Molecular Weight | 184.63 g/mol [2][3] |

| CAS Number | 1314916-25-0[2][3] |

Molecular Structure

The structural analysis is foundational to predicting and interpreting spectroscopic data. The atoms are numbered for clarity in the subsequent spectral assignments.

Caption: Molecular structure of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum is based on the analysis of shielding and deshielding effects from adjacent functional groups and heteroatoms.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| N-CH₃ (on N8) | ~3.0 - 3.3 | Singlet (s) | 3H | Methyl group on a nitrogen atom, deshielded.[4][5] |

| C7-H₂ | ~3.4 - 3.7 | Triplet (t) | 2H | Methylene protons adjacent to the N-methyl group (N8) and C6. |

| C6-H₂ | ~3.7 - 4.0 | Triplet (t) | 2H | Methylene protons adjacent to the amide-like nitrogen (N5) and C7. Deshielded by N5. |

| N5-H | ~4.5 - 5.5 | Broad Singlet (br s) | 1H | Amine proton; chemical shift can be variable and concentration-dependent. Signal may disappear upon D₂O exchange.[4][6] |

| C4-H | ~7.5 - 7.8 | Singlet (s) | 1H | Aromatic-like proton on the pyrimidine ring, deshielded by adjacent nitrogen atoms. |

Rationale for Predictions

-

Aliphatic Protons (C6-H₂, C7-H₂, N8-CH₃): The protons on the saturated portion of the molecule (C6, C7, and the N-methyl group) are in the upfield region. The N-methyl group is expected as a sharp singlet. The methylene protons at C6 and C7 are diastereotopic and would ideally appear as complex multiplets. However, due to conformational flexibility at room temperature, they are predicted to appear as triplets due to coupling with their immediate neighbors. Their chemical shifts are influenced by the adjacent nitrogen atoms, causing a downfield shift compared to simple alkanes.[4][7]

-

Aromatic Proton (C4-H): The single proton on the pyrimidine ring is in a significantly deshielded environment due to the aromatic character of the ring and the electron-withdrawing effects of the adjacent nitrogen atoms (N3) and the imine-like system.

-

Amine Proton (N5-H): The N-H proton is expected to be a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.[6]

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of TMS as an internal standard (0 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The following predictions are for a proton-decoupled spectrum, where each unique carbon atom appears as a singlet.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| N-CH₃ (on N8) | ~40 - 45 | sp³ carbon attached to nitrogen.[6][8] |

| C7 | ~45 - 50 | sp³ carbon in the saturated ring, adjacent to N8. |

| C6 | ~50 - 55 | sp³ carbon adjacent to N5, expected to be slightly more deshielded than C7. |

| C4a | ~125 - 135 | sp² carbon at the ring junction, part of a C=C bond. |

| C4 | ~145 - 155 | sp² carbon in the pyrimidine ring, bonded to a proton and adjacent to nitrogen. |

| C8a | ~150 - 160 | sp² carbon at the ring junction, bonded to two nitrogen atoms. |

| C2 | ~155 - 165 | sp² carbon bonded to both a chlorine atom and two nitrogen atoms, expected to be significantly deshielded.[1] |

Rationale for Predictions

-

sp³ Carbons: The N-methyl, C6, and C7 carbons are in the aliphatic region of the spectrum. Their shifts are influenced by the attached nitrogen atoms, moving them downfield relative to alkane carbons.[9][10]

-

sp² Carbons: The carbons of the pyrimidine ring (C2, C4, C4a, C8a) are in the aromatic/olefinic region. The C2 carbon is predicted to be the most downfield due to the combined electron-withdrawing effects of the attached chlorine atom and the two adjacent nitrogen atoms. The C4a and C8a carbons at the ring junction are also significantly deshielded.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low sensitivity of the ¹³C nucleus.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal or TMS (0.00 ppm).

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3350 - 3250 | Medium, Broad | N-H Stretch | Secondary Amine (N5-H)[4][11] |

| 3050 - 2850 | Medium-Strong | C-H Stretch | CH₃ and CH₂ groups[12] |

| 1640 - 1580 | Strong | C=N / C=C Stretch | Pteridine ring system |

| 1480 - 1440 | Medium | C-H Bend | CH₂ Scissoring |

| 1350 - 1250 | Strong | C-N Stretch | Aromatic amine-like C-N[11][13] |

| 1250 - 1020 | Medium | C-N Stretch | Aliphatic amine C-N[11][13] |

| 800 - 600 | Medium-Strong | C-Cl Stretch | Chloro-aromatic |

Rationale for Predictions

-

N-H and C-H Stretches: A broad absorption is expected for the N-H stretch of the secondary amine due to hydrogen bonding.[11] Multiple peaks in the 3050-2850 cm⁻¹ region will correspond to the symmetric and asymmetric C-H stretching of the methyl and methylene groups.

-

Double Bond Region: Strong absorptions between 1640-1580 cm⁻¹ are characteristic of the C=N and C=C stretching vibrations within the heterocyclic aromatic ring system.

-

Fingerprint Region: The C-N stretching vibrations for both the aromatic-like and aliphatic parts of the molecule will appear in the 1350-1020 cm⁻¹ range. The C-Cl stretch is expected at a lower wavenumber, typically below 800 cm⁻¹.[12]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Predicted Molecular Ion and Fragmentation

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is a suitable technique for this nitrogenous base.

-

Molecular Ion: The expected protonated molecular ion [M+H]⁺ would have an m/z of 185.05 . Due to the presence of chlorine, an isotopic peak [M+2+H]⁺ at m/z 187.05 with approximately one-third the intensity of the [M+H]⁺ peak is expected.

-

Predicted Fragmentation Pathway: Collision-Induced Dissociation (CID) of the molecular ion would likely lead to characteristic fragment ions. A primary fragmentation pathway is the retro-Diels-Alder (RDA) cleavage of the tetrahydropyrazine ring, a common pathway for such systems.

Caption: A plausible fragmentation pathway for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.

Rationale for Predictions

-

Loss of Ethylene: The cleavage of the C6-C7 and N5-C4a bonds could lead to the loss of a neutral ethylene molecule (28 Da), resulting in a fragment ion at m/z 157.02. This is a common fragmentation pattern for tetrahydropyrazine rings.[14][15]

-

Subsequent Fragmentation: The resulting ion at m/z 157.02 could undergo further fragmentation, such as the loss of a methylnitrene radical (CH₃N, 29 Da), leading to a fragment at m/z 128.02. The stability of the resulting ions will dictate the most prominent peaks in the MS/MS spectrum.[16][17]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).

-

Acquisition Parameters (Full Scan MS):

-

Ionization Mode: ESI Positive.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

-

Acquisition Parameters (MS/MS):

-

Select the [M+H]⁺ ion (m/z 185.05) as the precursor ion.

-

Apply a suitable collision energy (e.g., 10-40 eV) using an inert gas (e.g., argon or nitrogen) to induce fragmentation.

-

Scan for product ions.

-

-

Processing: Analyze the resulting mass spectra to identify the molecular ion and major fragment ions.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data have been systematically derived from fundamental spectroscopic principles and comparison with analogous structures. While this document offers a robust starting point for the characterization of this molecule, it is imperative that these predictions are validated against experimentally acquired data. Such empirical verification is the cornerstone of definitive structural elucidation in chemical research.

References

-

AA Blocks. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. [Link]

-

MySkinRecipes. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. [Link]

-

ResearchGate. 13C-NMR. Spectra of Pteridines. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

KOPS. 1H-NMR Studies with Tetrahydrobiopterins, Evidence for the Structure of 6-Pyruvoyltetrahydropterin, an Intermediate in the Biosy. [Link]

-

PubMed. 1H-NMR and mass spectrometric studies of tetrahydropterins. Evidence for the structure of 6-pyruvoyl tetrahydropterin, an intermediate in the biosynthesis of tetrahydrobiopterin. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

Doc Brown's Chemistry. infrared spectrum of methylamine. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

NPTEL. 13C NMR spectroscopy. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

NIH. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bhu.ac.in [bhu.ac.in]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

Methodological & Application

Topic: A Validated, Two-Stage Synthesis Protocol for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

An Application Note from the Office of the Senior Application Scientist

Abstract

2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS 1314916-25-0) is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical research.[1][2] Its utility as a key intermediate is pronounced in the development of enzyme inhibitors, such as those targeting dihydrofolate reductase, and in the exploration of novel therapeutic agents for oncology and infectious diseases.[1] This application note provides a comprehensive, two-stage protocol for the synthesis of this valuable compound. The described methodology is rooted in established principles of heterocyclic chemistry, beginning with the construction of the aromatic pteridine core via a condensation reaction, followed by a selective catalytic hydrogenation to yield the target saturated heterocycle. We emphasize the causality behind procedural choices, ensuring a reproducible and scalable protocol suitable for a research and development setting.

Introduction and Synthetic Strategy

The pteridine ring system is a core scaffold in numerous biologically active molecules. The 5,6,7,8-tetrahydro derivative, in particular, mimics the structure of crucial cofactors like tetrahydrobiopterin. The strategic placement of a chloro-substituent at the C2 position offers a reactive handle for further chemical modification through nucleophilic substitution, while the N8-methyl group provides a specific steric and electronic profile.

Our synthetic approach is designed for clarity and reliability, breaking the process into two distinct, high-yielding stages.

-

Stage 1: Synthesis of the Aromatic Precursor, 2-Chloro-8-methylpteridine. This stage employs the Isay reaction, a classic and robust method for forming the pyrazine ring of the pteridine system. It involves the condensation of a suitably substituted diaminopyrimidine—in this case, 2-chloro-4-amino-5-(methylamino)pyrimidine—with a 1,2-dicarbonyl compound like glyoxal.[3]

-

Stage 2: Catalytic Hydrogenation to 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. The final step involves the selective reduction of the pyrazine ring of the pteridine intermediate. Catalytic hydrogenation is the method of choice for this transformation, offering high efficiency and clean conversion under relatively mild conditions.[4] This method is well-documented for the reduction of pteridines and related nitrogen-containing heterocycles.[4][5][6][7]

The overall workflow is depicted below.

Sources

- 1. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine [myskinrecipes.com]

- 2. aablocks.com [aablocks.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. US3159627A - 5, 6, 7, 8-tetrahydropteridine derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Laboratory Preparation of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

Introduction: The Significance of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

The pteridine core, a fused heterocyclic system of pyrimidine and pyrazine rings, is a foundational scaffold in numerous biologically essential molecules, including folic acid and biopterin.[1] Its derivatives are of profound interest in medicinal chemistry, serving as frameworks for the development of anticancer, antimicrobial, and anti-inflammatory agents. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a synthetic derivative of this vital heterocyclic system. The presence of a chlorine atom at the 2-position offers a reactive handle for further functionalization through nucleophilic substitution, while the tetrahydropyrazine ring and the N-methyl group at the 8-position are crucial for modulating the molecule's three-dimensional conformation and biological activity. This compound serves as a key intermediate in the synthesis of more complex molecules designed to interact with specific biological targets, particularly enzymes within the folate metabolic pathway.[2]

Overall Synthetic Strategy

The laboratory preparation of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a multi-step process that begins with the construction of the pteridine core, followed by functional group manipulations to achieve the desired substitution pattern and oxidation state. The proposed synthetic route is outlined below:

Diagram 1: Proposed synthetic workflow for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.

PART 1: Synthesis of 2-Amino-6-methyl-4(3H)-pteridinone

This initial step involves the condensation of a commercially available diaminopyrimidine with methylglyoxal to form the core pteridine structure. This reaction is a classic method for constructing the pteridine ring system.[3]

Protocol:

-

In a well-ventilated fume hood, prepare a solution of sodium sulfite (Na₂SO₃) in water. Adjust the pH to approximately 7.

-

To this solution, add 2,5,6-triamino-4(3H)-pyrimidinone sulfate.

-

Heat the mixture on a steam bath to approximately 95-100 °C.

-

Slowly add an aqueous solution of methylglyoxal (typically a 40% solution) to the heated reaction mixture over a period of 5-10 minutes.

-

After the addition is complete, continue heating for an additional 30 minutes.

-

Cool the reaction mixture to room temperature.

-

The resulting precipitate, 2-amino-6-methyl-4(3H)-pteridinone, is collected by filtration.

-